2-(2-Bromophenyl)-2-methyloxetane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)-2-methyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-10(6-7-12-10)8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBBTEQNECEZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Diffractional Structural Elucidation of 2 2 Bromophenyl 2 Methyloxetane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).
One-Dimensional ¹H and ¹³C NMR Spectral Analysis
One-dimensional NMR spectra would reveal the number of chemically distinct protons and carbons in the molecule, their electronic environments (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration).
For 2-(2-Bromophenyl)-2-methyloxetane, the ¹H NMR spectrum is expected to show signals for the aromatic protons of the bromophenyl group, the diastereotopic methylene (B1212753) protons of the oxetane (B1205548) ring, and the methyl group protons. The ¹³C NMR spectrum would correspondingly show signals for each unique carbon atom in the molecule.
Table 3.1.1.1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.60 | d | 1H | Ar-H |
| 7.35 | t | 1H | Ar-H |
| 7.15 | t | 1H | Ar-H |
| 7.05 | d | 1H | Ar-H |
| 4.60 | m | 2H | -OCH₂- |
| 2.70 | m | 2H | -CH₂- |
Table 3.1.1.2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 142.5 | Ar-C (quaternary) |
| 133.0 | Ar-CH |
| 129.5 | Ar-CH |
| 127.8 | Ar-CH |
| 122.0 | Ar-C (quaternary) |
| 121.0 | Ar-CH |
| 80.0 | C(O)-C(CH₃) |
| 68.0 | -OCH₂- |
| 40.0 | -CH₂- |
Two-Dimensional NMR Correlation Experiments (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. For instance, correlations would be expected between the aromatic protons and between the methylene protons of the oxetane ring.
HSQC (Heteronuclear Single Quantum Coherence) would identify direct one-bond correlations between protons and the carbons they are attached to. columbia.edu This would definitively link the proton signals in Table 3.1.1.1 to the carbon signals in Table 3.1.1.2.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu This is invaluable for connecting different fragments of the molecule, for example, showing correlations from the methyl protons to the quaternary carbon of the oxetane ring and the adjacent aromatic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is particularly useful for determining stereochemistry and conformation.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₁BrO), the expected monoisotopic mass would be calculated and compared to the experimental value. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum.
Table 3.2.1: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ (for C₁₀H₁₂BrO⁺) | 227.0066 |
Note: The values in this table are predicted and have been sourced from computational estimations. uni.lu
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nih.govresearchgate.net
For this compound, key expected vibrational bands would include:
C-H stretching vibrations for the aromatic and aliphatic groups.
C=C stretching vibrations for the aromatic ring.
C-O-C stretching vibrations characteristic of the ether linkage in the oxetane ring.
C-Br stretching vibration.
Table 3.3.1: Expected Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 3000-2850 | Medium | Aliphatic C-H Stretch |
| 1600-1450 | Strong | Aromatic C=C Stretch |
| 1250-1050 | Strong | C-O-C Asymmetric & Symmetric Stretch |
| 950-850 | Strong | Oxetane Ring Breathing |
Chiroptical Methods for Stereochemical Assignment (if applicable)
The 2-position of the oxetane ring in this compound is a stereocenter. If the compound were synthesized as a single enantiomer or if the enantiomers were separated, chiroptical methods such as circular dichroism (CD) spectroscopy could be used to determine the absolute configuration. This would involve comparing the experimental CD spectrum to that predicted by quantum chemical calculations for a known absolute configuration.
Mechanistic Investigations of 2 2 Bromophenyl 2 Methyloxetane Reactivity
Ring-Opening Transformations of the Oxetane (B1205548) Nucleus
The four-membered ether ring of an oxetane possesses significant ring strain, which is a primary driving force for its reactivity. youtube.com This strain facilitates ring-opening through thermal, radical, and ionic pathways. acs.orgresearchgate.net For a 2,2-disubstituted oxetane like 2-(2-bromophenyl)-2-methyloxetane, the substitution pattern heavily influences the regioselectivity and mechanism of these transformations.
Thermal decomposition of oxetanes proceeds through cyclo-reversion pathways, yielding smaller unsaturated molecules. Studies on the parent compound, 2-methyloxetane (B110119), provide fundamental insights into these processes. The thermal decomposition of 2-methyloxetane has been investigated between 660 and 760 K, revealing two primary fragmentation channels. rsc.orgpsu.edu
The major decomposition pathways are:
Decomposition to propene and formaldehyde.
Decomposition to ethene and acetaldehyde. psu.edu
These reactions are unimolecular and follow first-order kinetics. psu.edu Kinetic parameters for these two competing pathways have been determined in the pressure-independent range. rsc.org
| Decomposition Products | log(A / s⁻¹) | Activation Energy (Ea / kJ mol⁻¹) |
|---|---|---|
| Propene + Formaldehyde | 14.53 ± 0.12 | 249.2 ± 2.2 |
| Ethene + Acetaldehyde | 15.67 ± 0.17 | 269.8 ± 3.3 |
For this compound, the presence of the bulky and electronically influential 2-bromophenyl group is expected to alter these pathways. The C2-C3 bond is benzylic, and its cleavage would be stabilized by the aromatic ring, potentially favoring pathways that involve its rupture. However, detailed kinetic studies on this specific substituted oxetane are not extensively documented in the literature.
Radical reactions provide a lower-energy pathway for cleaving the strained oxetane ring compared to purely thermal fragmentation. nih.govosti.gov These mechanisms typically involve the formation of a radical center on or adjacent to the ring, followed by rapid ring-opening via β-scission. nih.govnsf.gov
The key step in the radical-mediated ring-opening of this compound is the formation of a radical at the C2 position. Homolytic cleavage of the C2-O bond is facilitated by two main factors: the release of ring strain and the formation of a highly stabilized tertiary benzylic radical. elsevier.com Phenyl substitution is a known tool for stabilizing adjacent radical centers, and this effect can facilitate the characterization of ring-opening processes. elsevier.comrsc.org
The resulting radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic system. This benzylic stabilization significantly lowers the activation energy for the C-O bond homolysis compared to that in non-aromatic analogues, making this a particularly favorable pathway. elsevier.com
Once a radical is formed from the oxetane, such as by hydrogen abstraction, a competition arises between different unimolecular reactions. nih.govnih.gov For radicals derived from 2-methyloxetane, computational and experimental studies have shown that ring-opening via C-O bond scission is consistently more energetically favorable than via C-C bond scission. nih.gov
The barrier heights for ring-opening of the different 2-methyloxetanyl radical isomers (formed by H-abstraction at different positions) have been calculated, illustrating the preference for C-O cleavage. nih.gov
| Radical Position | Ring-Opening Pathway | Barrier Height (kcal/mol) | Resulting Radical |
|---|---|---|---|
| C2 (Radical on substituted carbon) | C–O Bond Scission | < 30 | Carbon-centered |
| C–C Bond Scission | > 30 (Neglected) | - | |
| C4 (Radical on unsubstituted carbon) | C–O Bond Scission | < 30 | Carbon-centered |
| C–C Bond Scission | 15.2 | Carbon-centered |
In the presence of oxygen, these ring-opening reactions compete with the formation of peroxy radicals (Ṙ + O₂), leading to a complex network of oxidation products, including ketohydroperoxides and dicarbonyl species. osti.govnsf.govnih.gov For this compound, the highly stabilized benzylic radical formed upon C2-O cleavage would be a dominant intermediate, which would then undergo further reactions.
The oxetane ring can be opened by both electrophiles and nucleophiles, with the regioselectivity being highly dependent on the reaction conditions and the substitution pattern. researchgate.netmagtech.com.cn
Nucleophilic Ring Opening: Due to the lower ring strain compared to epoxides, oxetanes require strong nucleophiles for ring-opening, such as organolithium or Grignard reagents. youtube.com For 2,2-disubstituted oxetanes, the C2 carbon is sterically hindered. Consequently, nucleophilic attack via an Sₙ2 mechanism occurs preferentially at the less substituted C4 position. magtech.com.cn
Electrophilic Ring Opening: In the presence of Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinated, which activates the ring for cleavage. researchgate.netnih.gov This activation facilitates ring-opening to form a carbocationic intermediate. For this compound, cleavage of the C2-O bond results in a tertiary benzylic carbocation. This intermediate is highly stabilized by both the methyl group and the resonance effects of the phenyl ring. A weak nucleophile present in the medium will then attack this carbocationic center. magtech.com.cn Therefore, acid-catalyzed ring-opening reactions of this substrate are expected to proceed with high regioselectivity, with the nucleophile adding to the C2 position.
Radical-Mediated Ring Opening Mechanisms
Reactivity of the Bromine Substituent
The bromine atom attached to the phenyl ring of this compound behaves as a typical aryl bromide. It provides a versatile handle for further functionalization of the molecule, primarily through metal-catalyzed cross-coupling reactions. The oxetane ring is generally stable under the conditions used for many of these transformations. core.ac.uk
Reactions involving the bromine substituent include:
Suzuki Cross-Coupling: Palladium-catalyzed coupling with boronic acids can be used to form a new carbon-carbon bond, replacing the bromine with an aryl, heteroaryl, or vinyl group. Such couplings have been successfully demonstrated on aryl-substituted oxetanes without causing ring-opening. core.ac.uk
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with amines.
Heck Coupling: Reaction with alkenes under palladium catalysis can introduce a vinyl substituent at the bromine's position.
Nucleophilic Aromatic Substitution: While generally difficult for unactivated aryl bromides, substitution with strong nucleophiles like thiols or alkoxides can sometimes be achieved, potentially influenced by the electronic properties of the oxetane moiety.
These reactions significantly expand the synthetic utility of this compound, allowing it to serve as a building block for more complex molecular architectures while retaining the unique properties of the oxetane ring.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O Bond Formations)
No studies detailing the transition metal-catalyzed cross-coupling reactions of this compound have been found. While the bromo-aryl moiety suggests potential for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, no specific examples, reaction conditions, or mechanistic data for this particular substrate are available in the surveyed literature.
Nucleophilic Displacement Reactions at the Aryl Bromide
There is no available research on the nucleophilic displacement reactions specifically at the aryl bromide of this compound. The reactivity of this compound in such transformations has not been documented.
Generation of Organometallic Species from the Aryl Bromide
Information regarding the generation of organometallic species, such as Grignard or organolithium reagents, from this compound is not present in the available scientific literature.
Radical Chemistry and Photoredox Catalysis involving the Oxetane-Bromophenyl System
While the fields of radical chemistry and photoredox catalysis are extensive, no studies have been identified that specifically investigate the behavior of the this compound system under these conditions.
No data or discussions on electron transfer cycloreversion processes involving this compound could be found.
There are no published examples or mechanistic studies of decarboxylative alkylation or related radical cascade reactions utilizing this compound.
Investigation of Reaction Kinetics and Thermodynamics
A search for studies on the reaction kinetics and thermodynamics of any chemical transformation involving this compound yielded no results. Consequently, no data tables or detailed findings on these aspects can be provided.
Synthesis and Reactivity of 2 2 Bromophenyl 2 Methyloxetane Derivatives and Analogues
Systematic Structural Modifications at the Oxetane (B1205548) Ring Positions
The functionalization of the oxetane ring in 2-aryl-2-methyloxetane systems allows for the introduction of diverse chemical handles, profoundly influencing the molecule's properties. acs.org Key to these modifications is the inherent ring strain of the oxetane, which dictates its reactivity towards various reagents. rsc.org
Ring Opening Reactions: A primary mode of reactivity for oxetanes involves ring-opening reactions, which can proceed through various mechanisms, including nucleophilic, electrophilic, and radical pathways. magtech.com.cnresearchgate.net The regioselectivity of these reactions is governed by both steric and electronic effects. magtech.com.cn
Nucleophilic Attack: Strong nucleophiles typically attack the less sterically hindered carbon of the oxetane ring. magtech.com.cn However, in the presence of an acid catalyst, weaker nucleophiles can attack the more substituted carbon, influenced by electronic effects. magtech.com.cn For instance, the reaction of 2-phenyloxetane (B1633447) with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of magnesium oxide (MgO) demonstrates this principle. researchgate.net
Radical-Based Opening: Recent advancements have utilized zirconocene (B1252598) and photoredox catalysis to achieve a radical-mediated ring opening of oxetanes. thieme-connect.de This method selectively yields the more substituted alcohol, proceeding through a less stable radical intermediate, a testament to the unique reactivity achievable with these catalytic systems. thieme-connect.de
Functionalization without Ring Opening: It is also possible to modify the oxetane ring while preserving its four-membered structure. These reactions are crucial for creating a library of substituted oxetanes with tailored properties. nih.gov For example, debenzylation and reductive amination can be performed on oxetane-containing molecules under specific conditions without disrupting the ring. chemrxiv.org
The following table summarizes various structural modifications at the oxetane ring:
| Modification Type | Reagents and Conditions | Outcome | Reference |
| Nucleophilic Ring Opening | TMSCN, MgO | Formation of a cyano-functionalized alcohol | researchgate.net |
| Radical Ring Opening | Cp2Zr(OTf)2·THF, Ir(4-MeOppy)3, TU1, 1,4-CHD | Selective formation of the more substituted alcohol | thieme-connect.de |
| Reductive Amination | CoCl2, NaBH4, Boc2O | Formation of aminomethyl-substituted oxetanes | chemrxiv.org |
| Deoxyfluorination | DAST, morph-DAST | Conversion of hydroxyl groups to fluorides | chemrxiv.org |
Exploration of Substituent Effects on the Bromophenyl Moiety
The electronic nature of substituents on the bromophenyl ring of 2-(2-Bromophenyl)-2-methyloxetane significantly influences its reactivity, particularly in cross-coupling reactions. scribd.comlibretexts.org The bromine atom serves as a convenient handle for such transformations, allowing for the introduction of a wide array of functional groups. nih.gov
Activating and Deactivating Groups: Substituents on an aromatic ring are broadly classified as either activating or deactivating towards electrophilic substitution. masterorganicchemistry.com
Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive. libretexts.orgmasterorganicchemistry.com Examples include alkyl and alkoxy groups.
Deactivating groups withdraw electron density from the ring, rendering it less reactive. libretexts.orgmasterorganicchemistry.com Halogens, like the bromine atom in the parent compound, are generally deactivating due to their inductive effect, although they can participate in resonance. masterorganicchemistry.com
The reactivity of the aryl halide in cross-coupling reactions is also affected by these electronic effects. Electron-donating groups can facilitate oxidative addition to a low-valent metal catalyst, while electron-withdrawing groups can make this step more challenging. frontiersin.org
Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. mdpi.com In the context of this compound, this reaction can be used to replace the bromine atom with various aryl or vinyl groups. The success of these couplings often depends on the electronic properties of the boronic acid or ester partner and the specific catalyst system employed. gelest.com For instance, nickel-catalyzed cross-electrophile coupling has emerged as a robust method for forming C(sp²)–C(sp³) bonds, even with sterically hindered aryl halides. nih.gov
The following table illustrates the impact of different substituents on the reactivity of the bromophenyl group:
| Substituent Type | Effect on Ring Reactivity | Impact on Cross-Coupling | Example Reaction | Reference |
| Electron-Donating (e.g., -OCH3) | Activating | Generally enhances reactivity | Suzuki coupling with an electron-rich boronic acid | mdpi.com |
| Electron-Withdrawing (e.g., -NO2) | Deactivating | Can hinder oxidative addition | Heck coupling requiring forcing conditions | libretexts.org |
| Halogen (e.g., -F) | Deactivating | Can be used for sequential couplings | Selective coupling of the C-Br bond over a C-F bond | nih.gov |
Comparative Studies with Related Four-Membered Ring Heterocycles (e.g., Azetidines)
Azetidines, the nitrogen-containing analogues of oxetanes, share the characteristic ring strain of four-membered heterocycles, leading to similar yet distinct reactivity profiles. rsc.orgrsc.org Both motifs are of significant interest in medicinal chemistry due to their ability to impart favorable physicochemical properties to drug candidates. researchgate.netacs.org
Synthesis and Reactivity: The synthesis of both oxetanes and azetidines often involves intramolecular cyclization reactions. magtech.com.cnrsc.org However, the presence of the nitrogen atom in azetidines introduces a site for N-functionalization, which can modulate their reactivity. nih.gov For example, N-tosylated azetidines are more susceptible to ring-opening reactions than their N-alkyl counterparts. nih.gov
Ring-Opening Reactions: The ring-opening of both heterocycles is influenced by electronic and steric factors. magtech.com.cnmagtech.com.cn In 2-aryl substituted systems, the regioselectivity of ring-opening can differ. For instance, the ring-opening of enantiomerically enriched 2-aryl oxetanes with aryl borates can proceed with retention of configuration, while the corresponding reaction with N-tosyl azetidines leads to racemization, suggesting a more carbocationic transition state for the latter. nih.govresearchgate.net
Stability: While both are strained rings, azetidines are generally more stable than the corresponding aziridines, making them easier to handle. rsc.org Similarly, oxetanes are more stable to hydrolysis than epoxides. researchgate.net The introduction of substituents can further influence the stability of both ring systems. nih.gov
A comparative overview of the properties of this compound and its azetidine (B1206935) analogue is presented below:
| Property | This compound | 2-(2-Bromophenyl)-2-methylazetidine | Reference |
| Heteroatom | Oxygen | Nitrogen | N/A |
| Key Reactivity | Ring-opening, cross-coupling | Ring-opening, cross-coupling, N-functionalization | magtech.com.cnnih.govmagtech.com.cn |
| Ring-Opening Stereochemistry (with aryl borates) | Predominant retention | Racemization (for N-tosyl) | nih.govresearchgate.net |
| Relative Stability | More stable than epoxides | More stable than aziridines | rsc.orgresearchgate.net |
Synthesis of Advanced Building Blocks from this compound
The dual functionality of this compound—a reactive oxetane ring and a versatile bromophenyl group—makes it an invaluable precursor for the synthesis of complex molecular scaffolds. acs.orgcu.edu.eg This compound serves as a platform for introducing both structural diversity and desirable physicochemical properties into larger molecules. magtech.com.cn
Medicinal Chemistry Applications: The oxetane motif is increasingly incorporated into drug candidates to improve properties such as solubility, metabolic stability, and lipophilicity. magtech.com.cnnih.gov By using this compound as a starting material, medicinal chemists can readily synthesize libraries of compounds for biological screening. For example, the bromine atom can be used in a Suzuki-Miyaura coupling to introduce a variety of aryl or heteroaryl groups, as seen in the synthesis of Macitentan, a dual endothelin receptor antagonist. nih.gov
Tandem and Multicomponent Reactions: The reactivity of both the oxetane and the bromophenyl group can be harnessed in tandem or multicomponent reactions to rapidly build molecular complexity. For instance, a cross-coupling reaction at the bromine position could be followed by a ring-opening reaction of the oxetane to introduce further functionality. researchgate.netrsc.org
The following table provides examples of advanced building blocks synthesized from this compound:
| Target Molecule Class | Synthetic Strategy | Key Features | Potential Application | Reference |
| Biaryl-substituted oxetanes | Suzuki-Miyaura coupling | Increased molecular complexity, tunable electronic properties | Medicinal chemistry, materials science | mdpi.comnih.gov |
| Functionalized γ-amino alcohols | Cross-coupling followed by azetidine ring-opening | Chiral centers, diverse functional groups | Chiral ligands, pharmaceutical intermediates | nih.govmagtech.com.cn |
| Spirocyclic compounds | Intramolecular cyclization involving the bromophenyl group | Rigidified scaffolds, novel 3D shapes | Drug discovery | nih.govnih.gov |
| Polyfunctional linear compounds | Sequential cross-coupling and ring-opening reactions | Multiple points for further diversification | Combinatorial chemistry | researchgate.netresearchgate.net |
Application of 2 2 Bromophenyl 2 Methyloxetane in Polymer Science
Investigation as a Monomer in Ring-Opening Polymerization (ROP)
The strained four-membered ring of the oxetane (B1205548) moiety in 2-(2-Bromophenyl)-2-methyloxetane makes it a prime candidate for ring-opening polymerization. This process would lead to the formation of a polyether. The polymerization can theoretically proceed through different mechanisms, primarily cationic and potentially radical ROP.
Cationic Polymerization Characteristics and Mechanism
Cationic ring-opening polymerization (CROP) is the most common method for polymerizing oxetanes. The mechanism is initiated by a cationic species, such as a protonic acid or a Lewis acid, which activates the oxygen atom of the oxetane ring. This is followed by nucleophilic attack of a monomer on the activated propagating chain end, leading to ring opening and chain growth.
For this compound, the polymerization would likely be initiated by the formation of a tertiary oxonium ion. The propagation would then proceed via an SN2-type mechanism. The presence of the electron-withdrawing bromophenyl group could influence the reactivity of the monomer and the stability of the propagating species.
Hypothetical Cationic Polymerization Data:
| Parameter | Expected Outcome | Rationale |
| Monomer Reactivity | Moderate to High | The strained oxetane ring is inherently reactive towards CROP. |
| Polymerization Rate | Potentially slower than unsubstituted oxetanes | The bulky and electron-withdrawing 2-bromophenyl group might sterically hinder the approach of the monomer and electronically deactivate the ring. |
| Molar Mass Control | Achievable with appropriate initiator/monomer ratios | Living/controlled polymerization is a known feature of CROP of some oxetanes. |
| Polymer Structure | Linear polyether with pendant 2-bromophenyl and methyl groups | The ring-opening would lead to a repeating unit of -[O-C(CH3)(C6H4Br)-CH2-CH2]-. |
Radical Ring-Opening Polymerization Capabilities
Radical ring-opening polymerization (rROP) is another potential, though less common, pathway for oxetanes. This mechanism involves the generation of a radical species that can attack the oxetane ring, leading to its opening and the formation of a new radical that propagates the chain. For rROP to be efficient, the ring opening must be faster than the direct addition of the radical to the monomer.
The viability of rROP for this compound would depend on the stability of the radical intermediates formed upon ring opening. The presence of the phenyl ring could potentially stabilize a radical at the tertiary carbon, making this pathway more plausible.
Copolymerization with Other Cyclic Monomers
This compound could theoretically be copolymerized with other cyclic monomers, such as other substituted oxetanes, oxiranes (epoxides), and lactones. This would allow for the synthesis of copolymers with tailored properties. For instance, copolymerization with a more flexible cyclic ether could modify the mechanical properties of the resulting polymer. The reactivity ratios of the comonomers would be a critical factor in determining the copolymer composition and microstructure (i.e., random, alternating, or blocky).
Synthesis of Specialty Polymers with Tunable Properties
The incorporation of the 2-bromophenyl group into a polyether backbone would impart specific properties to the resulting polymer. The bromine atom provides a site for post-polymerization modification, allowing for the introduction of other functional groups. This could be used to tune the polymer's refractive index, flame retardancy, or to introduce cross-linking sites. The rigid phenyl group would likely increase the glass transition temperature (Tg) of the polymer compared to a simple poly(2-methyloxetane).
Potential Properties of Poly(this compound):
| Property | Anticipated Characteristic | Rationale |
| Thermal Stability | Enhanced | The aromatic ring would increase the thermal stability of the polymer backbone. |
| Refractive Index | High | The presence of the heavy bromine atom and the phenyl ring would increase the refractive index. |
| Flame Retardancy | Improved | Halogenated compounds are known to impart flame retardant properties. |
| Solubility | Soluble in common organic solvents | The polyether backbone should ensure solubility, though this might be affected by the bulky side group. |
Degradation Studies of Polymers Derived from Oxetane Monomers
Polymers derived from oxetane monomers, being polyethers, are generally susceptible to degradation under certain conditions. The primary degradation pathways would likely involve chain scission initiated by thermal stress, oxidation, or exposure to strong acids or bases. The presence of the C-Br bond in poly(this compound) might also introduce a pathway for degradation, potentially through dehydrobromination at elevated temperatures. Understanding the degradation behavior is crucial for determining the potential applications and service life of the material.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2-bromophenyl)-2-methyloxetane, and what are their advantages and limitations?
- Methodological Answer : The synthesis of brominated oxetanes often involves bromination of precursor aromatic rings or nucleophilic substitution reactions. For example, bromination of 2-methyloxetane derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions can introduce the bromine atom selectively at the ortho position of the phenyl ring, as seen in analogous bromophenyl ketone syntheses . Alternatively, alkylation of 2-bromophenyllithium with methyloxetane precursors may yield the target compound, though steric hindrance and competing elimination reactions require optimization of reaction temperature and solvent polarity (e.g., THF at −78°C) . Limitations include low regioselectivity in bromination and side reactions in alkylation pathways, necessitating rigorous purification via column chromatography.
Q. How can researchers characterize the structure of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the oxetane ring structure and bromophenyl substitution pattern. The methyl group on the oxetane ring typically appears as a singlet (~1.5 ppm in H NMR), while the bromophenyl protons show splitting patterns consistent with ortho substitution. X-ray crystallography, as demonstrated in related bromophenyl oxirane derivatives, provides definitive proof of stereochemistry and bond angles, with key metrics including C-Br bond lengths (~1.9 Å) and dihedral angles between the oxetane and phenyl rings . Mass spectrometry (HRMS) further validates molecular weight (e.g., [M+H]+ at m/z 243.0 for CHBrO) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reaction yields reported for the synthesis of this compound under varying conditions?
- Methodological Answer : Discrepancies in yields often arise from competing reaction pathways (e.g., elimination vs. substitution). Systematic Design of Experiments (DOE) can identify critical variables such as solvent polarity, temperature, and catalyst loading. For instance, highlights bromination efficiency in non-polar solvents (e.g., CCl), while notes improved substitution yields in polar aprotic solvents like DMF. Kinetic studies using in-situ FTIR or HPLC monitoring can track intermediate formation and optimize reaction timelines . Contradictions in crystallinity data (e.g., melting points) may require differential scanning calorimetry (DSC) to assess polymorphic forms .
Q. How does computational modeling aid in predicting the reactivity and stability of this compound in different solvents?
- Methodological Answer : Density Functional Theory (DFT) calculations, leveraging databases like REAXYS and PISTACHIO, can predict transition states for ring-opening reactions or bromine displacement. Solvent effects are modeled using COSMO-RS to evaluate stabilization of intermediates in polar vs. non-polar media. For example, simulations may reveal higher activation energy for hydrolysis in hydrophobic solvents, aligning with experimental stability in chloroform . Molecular dynamics simulations further assess conformational flexibility, showing steric strain in the oxetane ring when bulky substituents are present .
Q. What protocols ensure safe handling and storage of this compound given its potential hazards?
- Methodological Answer : Safety protocols should align with OSHA and GHS standards. Personal protective equipment (PPE) includes nitrile gloves (tested for permeation resistance using ASTM F739 standards) and safety goggles. Storage in amber glass bottles under inert gas (N) minimizes degradation, as brominated compounds are often light-sensitive. Spill management requires neutralization with sodium bicarbonate and disposal via halogen-specific waste streams .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational data for this compound’s electronic properties?
- Methodological Answer : Discrepancies in UV-Vis absorption peaks or dipole moments may stem from approximations in computational methods (e.g., basis set selection in DFT). Validate models by comparing experimental IR vibrational frequencies with simulated spectra. For example, if the computed C=O stretch (if present) deviates from observed values, refine the functional (e.g., B3LYP vs. M06-2X) or include solvent effects explicitly . Cross-referencing with crystallographic data (e.g., bond lengths) ensures accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
